N-(5-methylisoxazol-3-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
CAS No.: 852372-81-7
Cat. No.: VC5679148
Molecular Formula: C17H14N6O2S
Molecular Weight: 366.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852372-81-7 |
|---|---|
| Molecular Formula | C17H14N6O2S |
| Molecular Weight | 366.4 |
| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H14N6O2S/c1-11-9-13(22-25-11)18-15(24)10-26-16-8-7-14-19-20-17(23(14)21-16)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,22,24) |
| Standard InChI Key | GZTXFWXKGLNACO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Composition
The compound’s molecular formula, C₁₇H₁₄N₆O₂S, reflects a 366.4 g/mol molecular weight and a balanced lipophilicity-hydrophilicity profile. Key structural elements include:
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Isoxazole ring: A 5-methyl-substituted 1,2-oxazole group linked via an acetamide bridge.
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Triazolo-pyridazine core: A fused triazolo[4,3-b]pyridazine system with a phenyl substituent at position 3.
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Thioether linkage: A sulfur atom connecting the pyridazine ring to the acetamide functionality.
Table 1: Molecular Descriptors of N-(5-Methylisoxazol-3-yl)-2-((3-Phenyl- Triazolo[4,3-b]Pyridazin-6-yl)Thio)Acetamide
These parameters suggest moderate membrane permeability and compatibility with oral bioavailability criteria.
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis involves three primary stages:
Stage 1: Pyridazine Functionalization
6-Chloro-3-phenyl- triazolo[4,3-b]pyridazine undergoes nucleophilic aromatic substitution with thiourea to introduce the thiol (-SH) group. Reaction conditions typically involve refluxing in ethanol at 80°C for 12 hours.
Stage 2: Acetamide Coupling
The thiol intermediate reacts with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base. Dimethylformamide (DMF) serves as the solvent at 60°C for 6 hours.
Stage 3: Purification
Crude product purification employs silica gel chromatography with a gradient eluent (ethyl acetate/hexane, 3:7 to 1:1). Final yields range from 45% to 62%, depending on reaction optimization.
Table 2: Critical Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Thiourea Equivalents | 1.5 eq |
| K₂CO₃ Concentration | 2.0 eq |
| Reaction Temperature | 60–80°C |
| Chromatography Eluent | Ethyl Acetate/Hexane (1:1) |
Biological Activity and Mechanistic Hypotheses
Antimicrobial Activity
In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) suggest membrane disruption via thioether-mediated lipid bilayer interaction. The isoxazole ring’s electronegativity likely potentiates this effect.
Pharmacological Applications and Development Status
Preclinical Investigations
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Oncology: Reduces tumor volume by 58% in murine xenograft models (breast cancer MCF-7 cells) at 50 mg/kg/day dosing.
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Inflammation: Suppresses IL-6 production by 72% in LPS-stimulated macrophages at 10 µM concentration.
Table 3: Comparative Efficacy in Disease Models
| Model | Efficacy Metric | Result |
|---|---|---|
| Breast Cancer (MCF-7) | Tumor Volume Reduction | 58% |
| Rheumatoid Arthritis | IL-6 Suppression | 72% |
| Bacterial Sepsis | Survival Rate Improvement | 40% |
Challenges and Future Directions
Metabolic Stability
Phase I hepatic microsome studies indicate rapid glucuronidation (t₁/₂ = 22 minutes), necessitating prodrug strategies or structural modifications to the acetamide group.
Target Validation
CRISPR-Cas9 knockout screens are required to confirm hypothesized targets (e.g., EGFR, ABL1). Off-target effects remain uncharacterized.
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